Sipoglitazar
Overview
Description
Sipoglitazar is a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, with hypoglycemic activity . It has a molecular formula of C25H25N3O4S .
Molecular Structure Analysis
The molecular structure of Sipoglitazar is described by its IUPAC name: 3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid . Its molecular weight is 463.6 g/mol .Chemical Reactions Analysis
Sipoglitazar undergoes an unusual metabolic pathway. The deethylated metabolite (M-I) and the glucuronide conjugate of Sipoglitazar (Sipoglitazar-G) are key metabolites in the elimination process . Sipoglitazar is initially metabolized to Sipoglitazar-G1 by UDP-glucuronosyltransferase and then Sipoglitazar-G1 is metabolized to M-I by O-dealkylation by CYP2C8 and deconjugation .Scientific Research Applications
Pharmacogenetic Influence on Pharmacokinetics and Pharmacodynamics
Sipoglitazar, a peroxisome proliferator-activated receptor (PPAR) agonist, shows variability in its pharmacokinetic profile due to the UGT2B15 genotype polymorphism. Studies have demonstrated that this genetic variation significantly impacts the drug's pharmacodynamics, particularly in Type 2 Diabetes Mellitus patients. The genotype influences drug exposure, thereby affecting efficacy, as observed in changes in fasting plasma glucose and glycosylated hemoglobin levels (Stringer et al., 2014). Another study supports this, confirming UGT2B15 genotype as a major determinant in the pharmacokinetic and pharmacodynamic variability of sipoglitazar, emphasizing its role in predicting clinical response (Stringer et al., 2013).
Metabolic Pathways and Bioavailability
Sipoglitazar has shown notable bioavailability in animal models, with minimal first-pass metabolism. Its metabolites distribute effectively to target tissues such as the liver and adipose tissue. The metabolic fate of sipoglitazar involves primary clearance through oxidation and glucuronidation processes. This metabolic profile in humans is similar to that in animal models, providing insights into its pharmacokinetics across species (Nishihara et al., 2012).
Unusual Metabolic Pathway
An interesting aspect of sipoglitazar's metabolism is the involvement of an unusual pathway where the drug is first metabolized to its glucuronide form, and then further processed to form its key metabolites. This pathway, involving cytochrome P450-catalyzed oxidation, is distinctive and pivotal in understanding sipoglitazar's metabolic fate (Nishihara et al., 2012).
Impact of Genetic Polymorphisms
The pharmacokinetic profile of sipoglitazar is also affected by genetic polymorphisms in UGT2B15. This enzyme variant significantly modifies sipoglitazar clearance, resulting in different levels of drug exposure among different genotype groups. Such genetic factors play a crucial role in the drug's pharmacokinetics and may influence clinical decision-making (Stringer et al., 2013).
Retrospective Identification of UGT Isoform
Further studies have retrospectively identified UGT2B15 as the primary enzyme responsible for sipoglitazar glucuronidation. This discovery, based on in vitro analyses, links the genotype with the pharmacokinetic phenotype, providing a deeper understanding of individual responses to sipoglitazar therapy (Nishihara et al., 2013).
Future Directions
The UGT2B15 genotype could explain 66% of the variability of Sipoglitazar exposure, as determined by AUC 0-∞ . This indicates that Sipoglitazar clearance is substantially modified by UGT2B15 enzyme variants, with higher exposure observed in the UGT2B15*2/*2 genotype group . This could be a potential area of future research.
properties
IUPAC Name |
3-[3-ethoxy-1-[[4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl]methyl]pyrazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-2-31-24-20(10-13-23(29)30)15-28(27-24)14-18-8-11-22(12-9-18)32-16-21-17-33-25(26-21)19-6-4-3-5-7-19/h3-9,11-12,15,17H,2,10,13-14,16H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFCAWATPLCLMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1CCC(=O)O)CC2=CC=C(C=C2)OCC3=CSC(=N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870331 | |
Record name | 3-[3-Ethoxy-1-({4-[(2-phenyl-1,3-thiazol-4-yl)methoxy]phenyl}methyl)-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sipoglitazar | |
CAS RN |
342026-92-0 | |
Record name | Sipoglitazar [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342026920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIPOGLITAZAR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40O898CJZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.